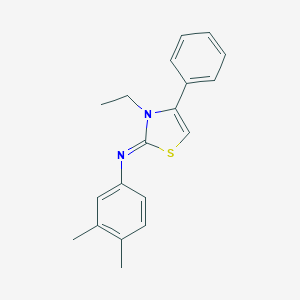![molecular formula C28H27N3O3S2 B389160 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE](/img/structure/B389160.png)
3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines several functional groups, including a cyclohexyl ring, a naphthyl group, a benzothiazole moiety, and a thiazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials include cyclohexylamine, 2-hydroxy-1-naphthaldehyde, and 5-methoxy-3-methyl-1,3-benzothiazole-2-thione. The key steps in the synthesis include:
Condensation Reaction: Cyclohexylamine reacts with 2-hydroxy-1-naphthaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 5-methoxy-3-methyl-1,3-benzothiazole-2-thione to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its complex structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research:
Mécanisme D'action
The mechanism of action of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzothiazole-containing molecules. Examples include:
- 2-(2-hydroxyphenyl)benzothiazole
- 3-(2-hydroxyphenyl)-5-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C28H27N3O3S2 |
|---|---|
Poids moléculaire |
517.7g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-2-(2-hydroxynaphthalen-1-yl)imino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H27N3O3S2/c1-30-21-16-19(34-2)13-15-23(21)35-27(30)25-26(33)31(18-9-4-3-5-10-18)28(36-25)29-24-20-11-7-6-8-17(20)12-14-22(24)32/h6-8,11-16,18,32H,3-5,9-10H2,1-2H3/b27-25-,29-28? |
Clé InChI |
QMFSYEDDKISPON-DSIDLZBXSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6 |
SMILES isomérique |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6 |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389077.png)
![(4E)-5-[4-(dimethylamino)phenyl]-1-hexyl-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B389078.png)
![N-[5-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B389081.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389082.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389084.png)


![3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389091.png)
![2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B389093.png)



![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)

